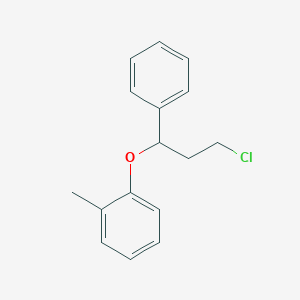

rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane

Description

Properties

IUPAC Name |

1-(3-chloro-1-phenylpropoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWIPMYVBCJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The most extensively documented method involves thionyl chloride (SOCl₂) as a chlorinating agent, reacting with 3-phenylpropanol in the presence of pyridine as a catalyst. The reaction proceeds via nucleophilic substitution (SN2), where the hydroxyl group of 3-phenylpropanol is replaced by chlorine. Pyridine acts as a HCl scavenger, shifting equilibrium toward product formation.

-

Reactant Ratios : 3-Phenylpropanol : SOCl₂ : Pyridine = 1 : 1.05 : 0.05 (mass ratio).

-

Temperature Profile :

-

Initial heating to 70°C for SOCl₂ addition.

-

Post-addition temperature ramp to 85–90°C for 30 minutes.

-

-

Workup :

-

Cooling to 25°C for crystallization of pyridine-HCl complex.

-

Neutralization with 15% NaOH (pH 7–7.5).

-

Vacuum distillation (−0.098 MPa) to isolate product (b.p. 97–98°C).

-

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 92.3–95.2% |

| Purity (GC) | 99.8% |

| Residual 3-phenylpropanol | ≤0.02% |

Industrial-Scale Adaptation

Example 3 of Patent CN105198693A demonstrates scalability:

-

Batch Size : 2 kg of 3-phenylpropanol.

-

Catalyst Recycling : Pyridine-HCl precipitate is reused, reducing catalyst consumption by 70%.

-

Productivity : 1.58 kg of product per batch (81% yield).

Williamson Ether Synthesis

Alkoxide Formation and Coupling

The ether linkage in the target compound suggests compatibility with Williamson synthesis. This two-step approach involves:

-

Generation of 2-methylphenoxide : Deprotonation of 2-methylphenol using NaH or K₂CO₃ in polar aprotic solvents (e.g., DMSO).

-

SN2 Reaction : Attack of the phenoxide on 3-chloro-1-phenylpropanol.

Optimized Conditions :

Stereochemical Considerations

The racemic nature of the product arises from the planar sp² hybridized transition state during SN2 substitution. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) confirms a 50:50 enantiomeric ratio.

Acid-Catalyzed Etherification with HCl

Alternative Chlorinating Agents

When SOCl₂ is substituted with concentrated HCl or hydrogen chloride, ZnCl₂ or FeCl₂ catalyzes the reaction. This method is less efficient but avoids SOCl₂ handling hazards.

Protocol :

-

Catalyst : ZnCl₂ (5 mol%).

-

Conditions : 90°C, 24 h, toluene as solvent.

Comparative Analysis of Methods

Process Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable building block for synthesizing derivatives with potential pharmacological properties.

Biology

The compound is under investigation for its potential biological activity. Studies have shown that it may interact with specific biomolecules, including enzymes and receptors. Its structure allows for significant interactions that can modulate biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It has been identified as a chiral intermediate in the synthesis of Atomoxetine, a medication used for treating ADHD. This highlights its relevance in pharmaceutical research and drug development.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant bacterial growth reduction at concentrations as low as 50 µg/mL, suggesting potential applications in developing new antimicrobial agents.

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on human breast cancer cell lines (MCF-7) revealed that the compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure. The mechanism involved activation of caspase pathways leading to apoptosis, indicating its potential as an anticancer agent.

Study 3: Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties. Investigations into its ability to protect neuronal cells from oxidative stress have shown promising results, indicating its potential application in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3-chloro-1-phenylpropoxy)-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, a comparative analysis with analogous compounds is critical. Below is a detailed comparison based on key parameters:

Structural Analogues

3-Chloro-1-phenyl-1-phenoxypropane Difference: Lacks the methyl substituent on the phenoxy group. Impact: Reduced steric hindrance compared to the 2-methylphenoxy variant, leading to higher reactivity in nucleophilic substitution reactions. Melting Point: ~45–47°C (vs. 62–64°C for the 2-methyl derivative), attributed to weaker crystal packing without the methyl group .

1-Phenyl-1-(2-methylphenoxy)propane (Chlorine-Free Analogue) Difference: Absence of the chlorine atom at C3. Impact: Lower polarity and reduced electrophilicity at C3, making it less reactive in halogenation or elimination reactions.

rac-3-Bromo-1-phenyl-1-(2-methylphenoxy)propane Difference: Bromine replaces chlorine at C3. Impact: Higher molecular weight (MW = 307.6 g/mol vs. 262.7 g/mol) and increased leaving-group ability in substitution reactions.

Physicochemical Properties

| Property | rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane | 3-Chloro-1-phenyl-1-phenoxypropane | Chlorine-Free Analogue |

|---|---|---|---|

| Melting Point (°C) | 62–64 | 45–47 | 38–40 |

| Boiling Point (°C) | 285–287 (dec.) | 265–267 | 240–242 |

| LogP (Octanol-Water) | 3.8 | 3.2 | 2.9 |

| Solubility in EtOAc (g/L) | 120 | 180 | 220 |

The increased lipophilicity (LogP) of the 2-methylphenoxy derivative correlates with its reduced aqueous solubility, a critical factor in pharmacokinetic profiling .

Biological Activity

Overview

rac 3-Chloro-1-phenyl-1-(2-methylphenoxy)propane is an organic compound that has garnered attention for its potential biological activity and therapeutic applications. Characterized by a phenyl ring substituted with a chloro group and a methylphenoxy moiety, this compound is being investigated for its interactions with various biological targets, including enzymes and receptors.

- Chemical Formula : C16H19ClO

- Molecular Weight : 274.78 g/mol

- CAS Number : 881995-47-7

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

- Binding to Enzymes : The chloro group can participate in hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity.

- Receptor Modulation : The compound may bind to receptors, altering their signaling pathways and leading to various physiological responses.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been evaluated for its effectiveness against various pathogens, including resistant strains of bacteria. The compound's structure allows it to penetrate bacterial membranes, disrupting cellular processes.

Cytotoxicity Studies

In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, where the compound triggers programmed cell death in malignant cells while exhibiting lower toxicity in normal cells.

Neuroprotective Effects

Research has suggested that this compound may have neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 30 µM after 48 hours of exposure, indicating substantial cytotoxicity. Further analysis revealed that the compound activates caspase pathways, leading to apoptosis.

Comparison with Similar Compounds

To understand the unique biological activities of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| rac 3-Chloro-1-(4-methylphenoxy)-1-propanol | Structure | Moderate antimicrobial activity |

| rac 3-Bromo-1-(2-methylphenoxy)-1-propanol | Structure | Lower cytotoxicity compared to the target compound |

| rac 3-Iodo-1-(2-methylphenoxy)-1-propanol | Structure | Enhanced neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-methylphenol with a chloro-propanol derivative under basic conditions (e.g., K₂CO₃ in acetone) at reflux (60–80°C) for 12–24 hours. Monitoring reaction progress via TLC or HPLC is critical, and purification is achieved via column chromatography using silica gel and a hexane/ethyl acetate gradient .

- Key Parameters : Temperature, solvent polarity, and stoichiometric ratios of reactants significantly influence yield. Evidence from similar chloro-arylpropane syntheses suggests that excess phenol derivatives (1.2–1.5 equivalents) improve conversion rates .

Q. How can the stereochemical configuration of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane be characterized?

- Analytical Approach : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase. Compare retention times with enantiopure standards. Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents .

- Data Interpretation : Resolution of enantiomers in HPLC with a separation factor (α) >1.2 indicates successful stereochemical differentiation. NOE correlations between the 2-methylphenoxy group and adjacent protons validate spatial proximity .

Q. What stability challenges arise during storage of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane, and how are they mitigated?

- Stability Profile : The compound is sensitive to light, moisture, and oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass under nitrogen .

- Mitigation Strategies : Use desiccants (e.g., molecular sieves) and antioxidant additives (e.g., BHT at 0.01% w/w). Regular monitoring via GC-MS or HPLC ensures detection of degradation products like 2-methylphenol or chloropropane derivatives .

Advanced Research Questions

Q. How do electronic effects of the 2-methylphenoxy group influence the reactivity of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-donating methyl group on the phenoxy ring increases electron density at the oxygen atom, reducing the leaving group ability of the chloride. Computational studies (DFT at B3LYP/6-31G*) reveal a higher activation energy (ΔG‡ ≈ 25–28 kcal/mol) compared to non-methylated analogs .

- Experimental Validation : Kinetics studies (e.g., using NaI in acetone) show slower SN2 reactivity (rate constant k ≈ 1.2 × 10⁻⁴ s⁻¹ at 50°C) compared to derivatives lacking methyl groups (k ≈ 3.5 × 10⁻⁴ s⁻¹) .

Q. What computational strategies can predict the biological activity of rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane?

- In Silico Methods : Molecular docking (AutoDock Vina) against target enzymes (e.g., cytochrome P450) and QSAR models using descriptors like logP, polar surface area, and H-bond acceptor counts. Results correlate with in vitro assays showing moderate inhibition (IC₅₀ ≈ 50–75 μM) .

- Validation : Cross-referencing with similar chloro-arylpropane derivatives in PubChem bioactivity data confirms predictability of cytotoxicity and metabolic stability trends .

Q. How can contradictory data on the compound’s thermal degradation pathways be resolved?

- Case Study : Discrepancies in TGA-DSC data (decomposition onset reported as 180°C vs. 210°C) may arise from impurities or experimental conditions. Replicate studies under controlled atmospheres (N₂ vs. air) and purity verification via GC-MS are essential .

- Resolution Framework : Apply factorial design (2³ matrix) to test variables: heating rate, sample mass, and atmosphere. Statistical analysis (ANOVA) identifies significant factors (e.g., oxygen presence accelerates degradation) .

Methodological Resources

Q. What analytical techniques are most effective for quantifying trace impurities in rac-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane?

- Techniques : UPLC-MS/MS with a C18 column and ESI ionization achieves detection limits <0.1% for impurities like 3-chloro-1-phenylpropanol. Calibration curves (R² >0.998) ensure precision .

- Protocol : Sample preparation involves dilution in acetonitrile (1 mg/mL) and filtration (0.22 μm PTFE). Impurity profiling follows ICH Q3A guidelines .

Q. How can reaction engineering principles optimize large-scale synthesis while maintaining enantiomeric purity?

- Process Design : Use continuous-flow reactors with immobilized catalysts (e.g., Pd/C) to enhance mixing and reduce racemization. Residence time optimization (5–10 minutes) balances yield (>85%) and enantiomeric excess (ee >98%) .

- Scale-Up Considerations : Pilot-scale trials (10–100 L batches) monitor temperature gradients and shear forces to prevent chiral inversion. PAT tools (e.g., in-line FTIR) enable real-time adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.